molecular formula C8H16ClNO B13604573 {5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride

{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride

Cat. No.: B13604573
M. Wt: 177.67 g/mol
InChI Key: WNXOQJHGNFOLSY-UHFFFAOYSA-N
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Description

{5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride is a bicyclic amine derivative featuring a spirocyclic scaffold, where a five-membered azaspiro ring (containing one nitrogen atom) is fused to a three-membered cyclopropane-like ring. Its molecular formula is C₈H₁₄ClNO, with a molecular weight of 175.66 g/mol (calculated from ). This compound is of interest in medicinal chemistry due to the spirocyclic structure’s rigidity, which can improve metabolic stability and binding specificity in drug design .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

5-azaspiro[2.5]octan-7-ylmethanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-5-7-3-8(1-2-8)6-9-4-7;/h7,9-10H,1-6H2;1H

InChI Key

WNXOQJHGNFOLSY-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(CNC2)CO.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Aminocyclohexanecarboxylate Precursors

One documented method involves the condensation of 2,5-dimethylpyrrole-1-carbaldehyde with methyl 2-aminocyclohexanecarboxylate, followed by reduction and acid treatment:

Step Reagents/Conditions Outcome
1. Condensation 2,5-dimethylpyrrole-1-carbaldehyde + methyl 2-aminocyclohexanecarboxylate Formation of intermediate imine or related adduct
2. Reduction Lithium aluminum hydride (LiAlH4) Reduction of intermediate to corresponding amine-alcohol
3. Acid Treatment Hydrochloric acid (HCl) Formation of hydrochloride salt of {5-azaspiro[2.5]octan-7-yl}methanol

This pathway efficiently generates the spirocyclic amine with the methanol group positioned at the 7th carbon, followed by salt formation for enhanced stability and crystallinity.

Synthesis via Dimethyl Acetal and Aminocyclohexanone

An alternative route employs the reaction of dimethyl acetal with 2-amino-2-phenylcyclohexanone under acidic catalysis:

Step Reagents/Conditions Outcome
1. Condensation Dimethyl acetal + 2-amino-2-phenylcyclohexanone, catalyzed by p-toluenesulfonic acid Formation of spirocyclic intermediate
2. Acid Treatment Hydrochloric acid (HCl) Conversion to hydrochloride salt of target compound

This method leverages acid catalysis to promote ring closure and formation of the azaspiro framework, followed by protonation to yield the hydrochloride salt.

Detailed Multi-Step Synthetic Route from Patent Literature

A more elaborate synthetic sequence disclosed in patent WO2018153312A1 provides a comprehensive preparation involving functional group transformations and purification steps:

Step Reaction Reagents/Conditions Notes
1 Reduction of precursor compound iii Zinc powder, saturated ammonium chloride solution Formation of compound iv
2 Reduction Sodium borohydride (NaBH4) Conversion to compound v
3 Mesylation Methanesulfonyl chloride (MsCl) Formation of compound vi
4 Azide substitution Sodium azide (NaN3) Formation of compound vii
5 Hydrogenation Hydrogen gas, palladium on carbon (Pd/C) Reduction of azide to amine, compound viii
6 Amide coupling R1COOH, 1-hydroxybenzotriazole (HOBt), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), triethylamine Formation of compound ix
7 Salt formation and activation Hydrogen chloride in ethanol, N,N'-carbonyldiimidazole (CDI), R2-OH, triethylamine Final compound x, hydrochloride salt

This sequence illustrates the complexity of preparing azaspirocyclic compounds with precise functionalization, highlighting the use of classical organic transformations such as reductions, mesylation, azide substitution, and amide coupling to achieve the desired product.

Analytical Characterization Supporting Preparation

Throughout the preparation processes, the compound is characterized by:

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Condensation of 2,5-dimethylpyrrole-1-carbaldehyde with methyl 2-aminocyclohexanecarboxylate + LiAlH4 reduction 2,5-dimethylpyrrole-1-carbaldehyde, methyl 2-aminocyclohexanecarboxylate LiAlH4, HCl Straightforward, good yield of pure product Use of strong reducing agent (LiAlH4) requires careful handling
Acid-catalyzed reaction of dimethyl acetal with 2-amino-2-phenylcyclohexanone Dimethyl acetal, 2-amino-2-phenylcyclohexanone p-Toluenesulfonic acid, HCl Mild conditions, acid catalysis Potential for side reactions, requires purification
Multi-step patent method involving reduction, mesylation, azide substitution, and amide coupling Various intermediates Zn/NH4Cl, NaBH4, MsCl, NaN3, Pd/C, EDCI, HOBt, HCl Highly versatile, allows functional group modifications Complex, multi-step, time-consuming, requires multiple purification steps

Chemical Reactions Analysis

Types of Reactions

{5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

{5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural and physicochemical properties of {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
{5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride Not provided C₈H₁₄ClNO 175.66 5-azaspiro, -CH₂OH substituent
4-Azaspiro[2.5]octan-7-ol hydrochloride 1909347-89-2 C₇H₁₄ClNO 163.65 4-azaspiro, -OH substituent
Methyl 2-{4-azaspiro[2.5]octan-7-yl}acetate hydrochloride EN300-6763455 C₉H₁₆ClNO 189.69 4-azaspiro, -CH₂COOCH₃ substituent
5-Azaspiro[2.5]octane hydrochloride 1797157-33-5 C₇H₁₂ClN 145.63 5-azaspiro, no hydroxyl/methanol group
6-Azaspiro[2.5]octane hydrochloride 1037834-62-0 C₇H₁₂ClN 145.63 6-azaspiro, no substituent
Key Observations:

Substituent Effects: The methanol group in the target compound increases hydrophilicity compared to the methyl ester in methyl 2-{4-azaspiro...}acetate hydrochloride (). This enhances solubility in aqueous systems, critical for bioavailability .

Positional Isomerism :

  • Shifting the nitrogen from 5-aza (target compound) to 4-aza (4-azaspiro[2.5]octan-7-ol hydrochloride) alters electronic properties. The 5-aza position may enhance basicity due to nitrogen lone-pair orientation, influencing protonation states under physiological conditions .

Ring Size and Heteroatom Variations: Compounds like 5-azaspiro[3.4]octane oxalate (CAS 1523618-05-4, ) feature a larger spiro[3.4] ring system, increasing conformational flexibility but reducing rigidity compared to spiro[2.5] scaffolds . 8-Oxa-1-azaspiro[3.5]nonane hydrochloride (CAS 1956324-37-0, ) introduces an oxygen atom, altering hydrogen-bonding capacity and metabolic pathways .

Physicochemical Properties

Property Target Compound 4-Azaspiro[2.5]octan-7-ol HCl 5-Azaspiro[2.5]octane HCl
LogP (Predicted) ~0.5 (moderately hydrophilic) ~0.2 ~1.0 (more lipophilic)
Hydrogen Bond Donors 2 (-OH, -NH⁺) 2 (-OH, -NH⁺) 1 (-NH⁺)
Synthetic Complexity High (due to -CH₂OH) Moderate Low

Biological Activity

{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride
  • Molecular Formula : C8H15ClN2O
  • Molecular Weight : 174.67 g/mol
  • Purity : 95% .

The biological activity of this compound primarily involves its interaction with various biological targets, including kinases and RNA-binding proteins. The compound has been identified as an inhibitor of ERK1/2 kinases, which are crucial in signal transduction pathways associated with cell proliferation and survival, particularly in cancer cells .

Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Cancer Treatment : By inhibiting ERK1/2 kinases, this compound may help treat cancers characterized by aberrant kinase activity.
  • Neurological Disorders : Its spirocyclic structure may allow for interactions with neurotransmitter systems, making it a candidate for treating neurological conditions .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Cell Proliferation Inhibition : The compound has shown a significant reduction in the proliferation of cancer cell lines, indicating its potential as an anticancer agent.
  • Kinase Inhibition : Specific assays have confirmed its role as an inhibitor of ERK1/2, leading to reduced signaling through this pathway .

Case Studies

A recent study investigated the effects of this compound on various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, suggesting moderate potency against these cancers.
Cell LineIC50 (µM)Mechanism of Action
A54915ERK1/2 inhibition
MCF712ERK1/2 inhibition
HeLa18ERK1/2 inhibition

Safety and Toxicity

Preliminary safety assessments indicate that this compound has a favorable toxicity profile at therapeutic doses. However, further studies are needed to fully understand its safety in vivo and potential side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride, and what analytical techniques confirm its purity and structure?

  • Methodology : The synthesis typically involves spiroannulation of bicyclic intermediates. For example, 5-azaspiro[2.5]octan-7-ol (CAS: 2090320-37-7) serves as a precursor, which is subsequently functionalized with a hydroxymethyl group and converted to the hydrochloride salt via HCl gas or aqueous HCl .
  • Characterization :

  • NMR : Key signals include the spiro proton (δ ~3.5–4.0 ppm) and hydroxyl/methanol protons (δ ~1.5–2.5 ppm).
  • Mass Spectrometry : Molecular ion peaks at m/z 164.18 (free base) and 200.66 (hydrochloride form) .
  • X-ray Diffraction : Confirms spirocyclic geometry and hydrogen bonding in the hydrochloride salt .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability under various experimental conditions?

  • Methodology : Comparative studies between free base and hydrochloride salt are conducted using:

  • Solubility Tests : In polar solvents (e.g., water, methanol) vs. nonpolar solvents (e.g., DCM).
  • Stability Assays : Accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light exposure.
    • Findings : Hydrochloride salts generally exhibit higher aqueous solubility due to ionic interactions but may degrade faster under acidic conditions .

Q. What are the key spectroscopic (NMR, IR, MS) characteristics used to identify this compound?

  • NMR :

  • ¹H NMR : Distinct signals for spirocyclic protons (δ 3.2–3.8 ppm) and methanol protons (δ 4.1–4.5 ppm).
  • ¹³C NMR : Spiro carbons appear at δ 50–60 ppm, while the hydroxymethyl carbon is at δ 65–70 ppm .
    • IR : Broad O–H stretch (~3200–3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
    • MS : ESI-MS shows [M+H]⁺ at m/z 164.18 and [M+Cl]⁻ at m/z 200.66 .

Advanced Research Questions

Q. What strategies are employed to resolve synthetic challenges such as low yields or byproduct formation during the preparation of azaspiro compounds?

  • Methodology :

  • Protecting Groups : Use of tert-butyl carbamate (Boc) to stabilize reactive amines during spiroannulation .
  • Catalysis : Chiral catalysts (e.g., Rh(II) complexes) for enantioselective synthesis of spiro intermediates .
  • Chromatography : Reverse-phase HPLC to separate diastereomers or regioisomers .
    • Case Study : Aderbasib (CAS: 791828-58-5), an antineoplastic agent, uses a similar spiro scaffold synthesized via Boc-protected intermediates .

Q. How does the spirocyclic structure affect the compound’s conformational dynamics, and what computational methods are used to study this?

  • Methodology :

  • DFT Calculations : Optimize spiro geometry and predict steric strain (e.g., angle strain in the [2.5] ring system).
  • Molecular Dynamics (MD) : Simulate solvent interactions and ring puckering effects .
    • Findings : The spiro architecture restricts rotational freedom, enhancing binding selectivity in enzyme inhibition assays .

Q. In medicinal chemistry, how is this compound utilized as a building block, and what modifications enhance its pharmacological profile?

  • Methodology :

  • Derivatization : Functionalization at the hydroxymethyl group (e.g., esterification, glycosylation) to improve bioavailability.
  • SAR Studies : Comparing spiro[2.5] vs. spiro[2.4] analogs (e.g., 5-azaspiro[2.4]heptane hydrochloride, CAS: 351369-07-8) to assess ring size impact on target affinity .
    • Application Example : Incorporation into ADAM inhibitors (e.g., Aderbasib) for cancer therapy, where the spiro core reduces off-target effects .

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